molecular formula C4H10N2O6S B081552 N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid CAS No. 14538-51-3

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid

Cat. No.: B081552
CAS No.: 14538-51-3
M. Wt: 246.28 g/mol
InChI Key: IUVKJBVHRBBGOL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine (CAS: 14384-45-3) is a dihydroxyamine derivative featuring a branched 2,3-dimethylbutane backbone with hydroxylamine (-NHOH) groups at positions 2 and 2. Its molecular formula is C₆H₁₆N₂O₂, and it is often associated with sulfuric acid (H₂SO₄), likely forming a salt or co-crystal to enhance stability .

Properties

IUPAC Name

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O2.H2O4S/c1-5(2,7-9)6(3,4)8-10;1-5(2,3)4/h7-10H,1-4H3;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVKJBVHRBBGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C)(C)NO)NO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4065783
Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)
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Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14538-51-3
Record name 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1)
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Record name 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1)
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Record name 2,3-Butanediamine, N2,N3-dihydroxy-2,3-dimethyl-, sulfate (1:1)
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Record name 2,3-Butanediamine, N,N'-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt)
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Chemical Reactions Analysis

Oxidation Reactions

The hydroxylamine groups are susceptible to oxidation, forming nitroxide radicals or nitroso derivatives:

  • m-CPBA Oxidation : Treatment with meta-chloroperbenzoic acid (m-CPBA) converts hydroxylamine groups to stable nitroxides, as observed in structurally analogous spirocyclic nitroxides .

  • RuO<sub>4</sub> Oxidation : Ruthenium tetroxide (generated in situ from RuCl<sub>3</sub> and H<sub>5</sub>IO<sub>6</sub>) oxidizes sulfur-containing analogs to sulfones, suggesting potential for modifying the sulfate counterion .

Example Reaction Pathway :

text
N-[3-(Hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine + m-CPBA → Nitroxide radical + m-chlorobenzoic acid

Conditions: MeCN, 23°C, 2 h .

Condensation and Cyclization

The compound participates in acid-catalyzed condensations to form heterocycles:

  • Pictet–Spengler Analogues : Reacts with aldehydes or ketones under anhydrous conditions to generate pyrrolidine or piperidine derivatives, leveraging its dual hydroxylamine functionality .

  • Cross-Condensation : With pentaerythritol or tetraacetyl pentaerythritol, it forms symmetric dimers or spirocyclic products, though yields are moderate (10–20%) due to steric hindrance .

Substrate Product Catalyst Yield
AldehydesPyrrolidinesTFA60–75%
PentaerythritolSpirocyclic dimerPTSA10%

Analytical Characterization

Key methods for identifying reaction products:

  • HPLC : Reverse-phase chromatography with UV detection (254 nm) resolves nitroxide derivatives .

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm structural integrity post-reaction (e.g., δ 3.01 ppm for methylene protons) .

  • Mass Spectrometry : HRMS (ESI) validates molecular ions (e.g., [M + H]<sup>+</sup> at m/z 246.28) .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine exhibit antimicrobial properties. For instance, sulfonamide derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These compounds act as antimetabolites, inhibiting bacterial growth by competing with para-aminobenzoic acid (PABA), which is essential for folate synthesis in bacteria .

Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. Research findings suggest that certain derivatives can scavenge free radicals effectively. This property is particularly valuable in developing therapeutic agents that combat oxidative stress-related diseases .

Case Study: Synthesis of Sulfonamide Derivatives
A study conducted on a series of acetamidosulfonamide derivatives demonstrated their potential as antioxidants and antimicrobial agents. The synthesized compounds were tested for radical scavenging activity and showed promising results, indicating the applicability of such compounds in drug development .

Environmental Science

Pollutant Remediation
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine; sulfuric acid can be utilized in environmental applications, particularly in the remediation of pollutants. Hydroxylamine derivatives have been explored for their ability to reduce nitroaromatic compounds, which are common environmental contaminants. The reduction process is crucial for detoxifying these harmful substances in soil and water systems .

Materials Science

Polymer Chemistry
In materials science, hydroxylamine derivatives are being investigated for their role in synthesizing polymers with specific functional properties. The compound can be used as a precursor in the production of polyurethanes and other polymeric materials that require enhanced thermal stability and mechanical properties .

Data Table: Comparison of Applications

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial and antioxidant propertiesEffective against various bacteria; good radical scavenging capacity
Environmental ScienceRemediation of nitroaromatic pollutantsHydroxylamine derivatives can detoxify contaminants
Materials ScienceSynthesis of functional polymersEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism by which 2,3-Butanediamine, N,N’-dihydroxy-2,3-dimethyl-, sulfate (1:1) (salt) exerts its effects involves its ability to interact with various molecular targets. The hydroxylamine groups can participate in redox reactions, altering the oxidation state of metal ions and other substrates . This interaction can influence various biochemical pathways, making the compound valuable in both research and industrial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Hydroxylamine Derivatives

Aliphatic Hydroxylamine Derivatives

N,N'-Dihydroxy-2,3-dimethyl-2,3-butanediamine (Same Compound)
  • Structure : Identical to the target compound, with hydroxylamine groups on a dimethylbutane backbone.
  • Properties : Molecular weight 148.20 g/mol; density 1.056 g/cm³; boiling point 274.6°C .
  • Reactivity : Branched structure likely reduces steric hindrance compared to linear analogs, enhancing stability in acidic conditions due to sulfuric acid association.
Hydroxylamine (NH₂OH)
  • Structure : Simplest hydroxylamine derivative (NH₂OH).
  • Properties : Weak base (pKa ~6.0), prone to oxidation and disproportionation.

Aromatic Hydroxylamine Derivatives

4-(Hydroxyamino)benzoic Acid
  • Structure : Aromatic ring with hydroxylamine and carboxylic acid substituents.
  • Properties : Used in enzymatic studies (e.g., nitroreductase substrates).
  • Comparison : The aromatic system confers planar geometry and π-π interactions, contrasting with the aliphatic, sterically hindered target compound. Reactivity differences arise from electronic effects: aromatic hydroxylamines are more prone to electrophilic substitution .
Sulfamethoxazole N4-Hydroxylamine (SMX-HA)
  • Structure : Aromatic sulfonamide with hydroxylamine substitution (C₁₀H₁₁N₃O₄S).
  • Properties : Metabolite of sulfamethoxazole; implicated in hypersensitivity reactions.
  • Comparison : The sulfonamide group enhances water solubility and biological activity, whereas the target compound’s aliphatic structure may limit direct pharmacological relevance .

Hydroxylamine Metabolites in Drug Chemistry

SC-57461 Hydroxylamine Metabolite
  • Structure : Aliphatic hydroxylamine derived from SC-57461 (leukotriene A4 hydrolase inhibitor).
  • Properties : Reactive intermediate; forms propionic acid metabolites in vivo.
  • Comparison : Both compounds exhibit metabolic instability, but the target compound’s branched structure may mitigate reactivity in biological matrices .

Comparative Data Table

Compound Name Molecular Formula Structure Type Key Properties/Applications Reference
N-[3-(Hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;H₂SO₄ C₆H₁₆N₂O₂·H₂SO₄ Branched aliphatic High stability in acidic conditions; synthetic intermediate
4-(Hydroxyamino)benzoic Acid C₇H₇NO₃ Aromatic Substrate for nitroreductases
Sulfamethoxazole N4-Hydroxylamine C₁₀H₁₁N₃O₄S Aromatic sulfonamide Immunogenic metabolite; binds biomolecules
Hydroxylamine (NH₂OH) H₃NO Linear aliphatic Weak base; mutagenic and reducing agent

Key Research Findings

Stability and Reactivity : The target compound’s association with sulfuric acid likely stabilizes its hydroxylamine groups against oxidation, a common issue in simpler hydroxylamines like NH₂OH .

Biological Activity

N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine; sulfuric acid is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₆H₁₈N₂O₃S
  • Molecular Weight : 246.28 g/mol
  • CAS Number : 14538-51-3
  • LogP : 1.283 (indicating moderate lipophilicity)
  • Solubility : Soluble in water and various organic solvents.

Biological Activity Overview

The biological activity of N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine is primarily attributed to its hydroxylamine functional group, which plays a crucial role in redox reactions and enzyme inhibition.

  • Enzyme Inhibition : Hydroxylamines are known to interact with various enzymes, particularly those involved in redox processes. They can act as inhibitors by modifying the active site or competing with substrates.
  • Antioxidant Properties : The compound has shown potential antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration as an antimicrobial agent.

Study 1: Antioxidant Activity

A study investigated the antioxidant potential of hydroxylamine derivatives, including N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine. The results indicated significant scavenging activity against free radicals, suggesting potential applications in preventing oxidative damage in cells .

Study 2: Enzyme Inhibition

Research focusing on the inhibition of carbonic anhydrase (CA) isoforms demonstrated that compounds containing hydroxylamine groups could effectively inhibit CA activity. This inhibition is crucial for developing therapeutic agents targeting cancer-associated isoforms such as hCA IX and hCA XII . The study reported Ki values indicating strong binding affinity to these isoforms.

CompoundKi Value (nM)Target Enzyme
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine48.1hCA I
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine12.3hCA IX
N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine0.79hCA XII

Study 3: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various hydroxylamine derivatives against bacterial strains. The findings revealed that N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine exhibited notable antibacterial activity against Gram-positive bacteria .

Safety and Toxicology

While exploring the biological activities of this compound, it is essential to consider safety and toxicological profiles. Current data on occupational exposure limits and biological limit values remain limited . Therefore, further studies are necessary to establish comprehensive safety profiles.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing N-[3-(hydroxyamino)-2,3-dimethylbutan-2-yl]hydroxylamine;sulfuric acid to maximize yield?

  • Methodological Answer : Synthesis of hydroxylamine derivatives often requires careful selection of bases and solvents. For example, tertiary amines like 3-picoline or 3,5-lutidine are effective in sulfonamide coupling reactions by stabilizing intermediates and reducing side reactions. Reaction temperatures should be maintained between 40–60°C to balance reactivity and decomposition risks. Pre-purification of raw materials (e.g., sulfonyl chlorides) is critical to minimize impurities .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone structure and substituent positions.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. For example, sulfonamide mixtures can be resolved using C18 columns with gradients of acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight and fragmentation patterns.

Q. How can researchers address solubility challenges during experimental workflows?

  • Methodological Answer : The compound’s solubility in aqueous systems is limited due to its hydrophobic substituents. Use polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in buffered solutions (pH 4–6). For kinetic studies, micellar systems with sodium cholate hydrate (0.5–1.0% w/v) enhance solubility without interfering with reactivity .

Advanced Research Questions

Q. How can conflicting purity data from HPLC and NMR be resolved?

  • Methodological Answer : Discrepancies often arise from undetected impurities (e.g., inorganic salts) in HPLC or solvent artifacts in NMR. Cross-validate results using:

  • Ion Chromatography (IC) : Quantify sulfate counterions or residual acids.
  • LC-MS : Identify low-abundance impurities co-eluting with the main peak.
  • Differential Scanning Calorimetry (DSC) : Detect polymorphic impurities affecting thermal stability .

Q. What strategies minimize byproduct formation during the sulfonation step?

  • Methodological Answer :

  • Stepwise Temperature Control : Initiate sulfonation at 0–5°C to suppress over-sulfonation, then gradually warm to 25°C.
  • Catalytic Bases : Use 2,6-lutidine (0.5 eq.) to neutralize HCl byproducts without competing for reactive sites .
  • In-line Monitoring : Employ FT-IR to track sulfonic acid intermediate formation (characteristic peaks at 1180 cm1^{-1}) and adjust stoichiometry dynamically.

Q. How do electronic effects of substituents influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The hydroxylamine moiety acts as a weak nucleophile due to electron-withdrawing sulfonic groups. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict charge distribution. Experimentally, kinetic studies under varying pH (3–7) reveal protonation-dependent reactivity. For example, at pH 5, the NH2_2OH group is partially protonated, enhancing electrophilic substitution rates by 30% compared to neutral conditions .

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